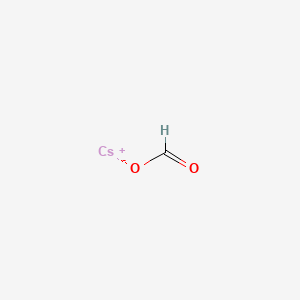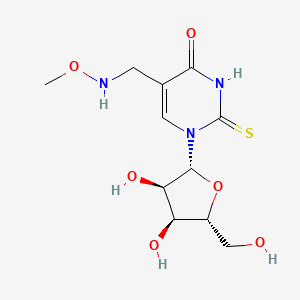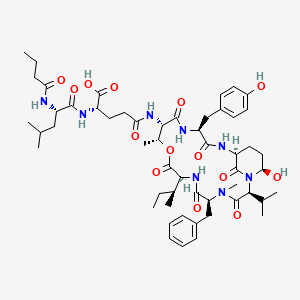
SHBS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHBS is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is commonly used in research and industrial applications due to its unique properties. This compound is known for its surfactant properties, making it useful in various formulations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-8-hexadecylbenzenesulfonate typically involves the sulfonation of p-8-hexadecylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of sodium p-8-hexadecylbenzenesulfonate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes precise control of reactant feed rates, temperature, and pressure to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
SHBS undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids or thiols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
SHBS is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium p-8-hexadecylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its ability to form micelles, which can encapsulate hydrophobic substances and enhance their solubility in water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium lauryl sulfate: A widely used surfactant with a similar structure but different functional groups.
Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.
Uniqueness
SHBS is unique due to its specific alkyl chain length and aromatic sulfonate group, which provide distinct surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications .
Propriétés
Numéro CAS |
67267-95-2 |
|---|---|
Formule moléculaire |
C22H37NaO3S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
sodium;4-hexadecan-8-ylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.Na/c1-3-5-7-9-11-13-15-20(14-12-10-8-6-4-2)21-16-18-22(19-17-21)26(23,24)25;/h16-20H,3-15H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
HMUWJRKMCCROKD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
| 67267-95-2 | |
Synonymes |
4-(1'-heptylnonyl)benzenesulfonate SHBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)
![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)

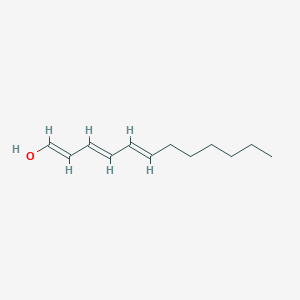
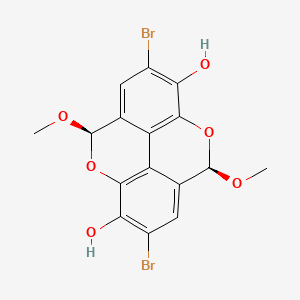

![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)


